4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol
Description
Properties
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNIWYXBTXSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1,2,4-triazole with butan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with the triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.
Major Products:
Oxidation: 4-(3-Bromo-1,2,4-triazol-1-yl)butanal or 4-(3-Bromo-1,2,4-triazol-1-yl)butanone.
Reduction: 4-(1,2,4-Triazol-1-yl)butan-1-ol.
Substitution: 4-(3-Amino-1,2,4-triazol-1-yl)butan-1-ol or 4-(3-Mercapto-1,2,4-triazol-1-yl)butan-1-ol.
Scientific Research Applications
4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit enzyme activity or alter the function of proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The hydroxyl group in butan-1-ol likely increases water solubility compared to methyl- or phenyl-substituted triazoles (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole in ), which may enhance bioavailability .
- Stability: Bromine’s electronegativity may improve metabolic stability relative to amino-substituted analogs (), though this requires experimental validation .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol, and what are critical reaction parameters?
Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1 : React 1,2,4-triazole derivatives with brominated alkylating agents (e.g., 3-bromo-1,2,4-triazole) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
- Step 2 : Optimize reaction time (4–8 hours) and temperature (60–80°C) to balance yield and purity.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key parameters include stoichiometric ratios (1:1.2 for triazole:alkylating agent) and catalytic bases (e.g., K₂CO₃) to enhance reactivity .
Q. How can researchers characterize the structural integrity of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3 of triazole, butanol chain).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 249.99 for C₆H₁₁BrN₃O).
- X-ray Crystallography : Resolve crystal packing and bond angles, especially for stereochemical validation in analogs .
Q. What stability considerations are critical during storage and handling of this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus fumigatus, comparing zones of inhibition to fluconazole controls.
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s mechanism of action in antifungal activity?
Methodological Answer:
- Mechanistic Study : Perform molecular docking (AutoDock Vina) to compare binding affinities of brominated vs. non-brominated analogs to fungal CYP51 (lanosterol 14α-demethylase).
- SAR Analysis : Synthesize analogs with Cl/F substitutions to evaluate halogen effects on potency and resistance profiles.
- Enzymatic Assays : Measure CYP51 inhibition using UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption) .
Q. What strategies mitigate resistance development in fungal strains exposed to this compound?
Methodological Answer:
Q. How can computational modeling predict environmental persistence and ecotoxicology?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Methodological Answer:
- Sample Prep : Use SPE (C18 cartridges) for plasma/brain homogenates, followed by derivatization with BSTFA to enhance GC-MS sensitivity.
- Validation : Establish LOD/LOQ via calibration curves (1–100 ng/mL) and spike-recovery tests (≥80% recovery in triplicate) .
Contradictions and Knowledge Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
